1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE
Overview
Description
1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound featuring a quinoline moiety, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the ethanone moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced aromaticity .
Scientific Research Applications
1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE: Unique due to its specific combination of quinoline, piperazine, and phenyl groups.
1-[4-(4-{[2-(3-Methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone: Similar structure but with a methyl-substituted phenyl group.
4-(2-((2-phenyl-4-quinolinyl)carbonyl)carbohydrazonoyl)benzoic acid: Contains a quinoline moiety but differs in the functional groups attached.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-20(32)21-11-13-23(14-12-21)30-15-17-31(18-16-30)28(33)25-19-27(22-7-3-2-4-8-22)29-26-10-6-5-9-24(25)26/h2-14,19H,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPNXVZKONZWRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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